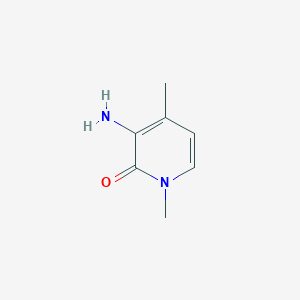

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1,4-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKCQKVQIOJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376294-37-9 | |

| Record name | 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

CAS Registry Number: 1376294-37-9 Chemical Name: 3-Amino-1,4-dimethylpyridin-2(1H)-one Synonyms: 3-Amino-1,4-dimethyl-2-pyridone; 1,4-Dimethyl-3-aminopyridin-2-one

Executive Summary

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a specialized heterocyclic building block belonging to the aminopyridinone class. Unlike generic pyridines, this scaffold features a unique "push-pull" electronic system driven by the lactam amide and the adjacent primary amine.

Its primary utility lies in Medicinal Chemistry as a privileged scaffold for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . These fused systems are critical pharmacophores in modern oncology, serving as the core structure for KRAS G12C inhibitors (e.g., Sotorasib analogs) and various kinase inhibitors. The 3-amino and 2-oxo functionalities provide a pre-organized "hinge-binding" motif capable of forming bidentate hydrogen bonds with ATP-binding sites in enzymes.

This guide details the physicochemical profile, a validated synthetic workflow, and the strategic application of CAS 1376294-37-9 in drug discovery.

Physicochemical Profile

The compound is an amphoteric solid, stable under standard conditions but sensitive to oxidation due to the electron-rich amino group.

| Property | Value / Description | Note |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon air exposure |

| Solubility | DMSO, Methanol, DMF | Poor in non-polar solvents (Hexane) |

| pKa (Calculated) | ~3.5 (Amine), ~0.5 (Amide O) | Amine is weakly basic due to conjugation |

| H-Bond Donors | 1 (–NH₂) | The amide N is alkylated (no donor) |

| H-Bond Acceptors | 2 (–NH₂, =O) | |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from light |

Synthetic Route: The "Nitration-Methylation-Reduction" Protocol

While condensation methods (Guareschi-Thorpe) exist, the most robust laboratory-scale synthesis for the 1,4-dimethyl isomer specifically avoids regio-isomeric mixtures by starting from the commercially available 4-methyl-2-pyridone.

Reaction Scheme

Caption: Step-wise synthesis of CAS 1376294-37-9 ensuring regiochemical fidelity.

Detailed Protocol

Step 1: Regioselective Nitration

The 2-pyridone ring directs electrophilic substitution to the 3 and 5 positions. The 4-methyl group sterically hinders the 5-position slightly and electronically activates the 3-position.

-

Reagents: Fuming HNO₃, Conc. H₂SO₄.[1]

-

Procedure: Dissolve 4-methylpyridin-2(1H)-one in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Heat to 60°C for 2 hours.

-

Outcome: Major product is 3-nitro-4-methylpyridin-2(1H)-one . Isolate by pouring onto ice and filtration.[1]

Step 2: N-Methylation

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

-

Procedure: Suspend the 3-nitro intermediate in DMF with 1.5 eq K₂CO₃. Add 1.1 eq MeI at 0°C. Stir at RT for 4 hours.

-

Causality: The amide nitrogen is the most nucleophilic site after deprotonation. The 3-nitro group enhances the acidity of the N-H, facilitating mild alkylation.

-

Validation: Monitor disappearance of N-H stretch in IR or shift in NMR.

Step 3: Nitro Reduction

-

Reagents: 10% Pd/C, H₂ (balloon) OR Iron powder, NH₄Cl, EtOH/H₂O.

-

Procedure (Catalytic): Dissolve intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere for 6-12 hours. Filter through Celite.[2]

-

Critical Note: The resulting amine is air-sensitive. Perform workup under inert gas or use immediately in the next step.

Medicinal Chemistry Applications

The core value of CAS 1376294-37-9 is its ability to serve as a "bidentate" scaffold for constructing fused ring systems.

The "Sotorasib" Connection (KRAS G12C)

Sotorasib (AMG-510) utilizes a pyrido[2,3-d]pyrimidin-2(1H)-one core. This core is synthesized by annulating a 3-amino-2-pyridone derivative.

-

Mechanism: The 3-amino group of CAS 1376294-37-9 reacts with an electrophile (e.g., an aldehyde, nitrile, or formamide) to close the pyrimidine ring.

-

Significance: This creates a rigid, planar bicycle that fits into the cryptic pocket of KRAS G12C, locking the protein in its inactive GDP-bound state.

Scaffold Derivatization Map

Caption: Divergent synthesis pathways transforming the scaffold into bioactive cores.

Analytical Standards & Handling

Quality Control Parameters

To ensure the integrity of this building block in drug development workflows, the following specifications are recommended:

-

¹H NMR (DMSO-d₆):

-

δ 2.15 (s, 3H, C4-Me )

-

δ 3.45 (s, 3H, N-Me )

-

δ 4.80 (br s, 2H, NH₂ ) – Chemical shift varies with concentration

-

δ 5.95 (d, 1H, C5-H )

-

δ 7.10 (d, 1H, C6-H )

-

-

HPLC Purity: >97% (UV detection at 254 nm).

-

Impurity Profile: Watch for unreduced nitro intermediate (yellow color) or des-methyl precursors.

Safety & Stability

-

Hygroscopicity: The amide functionality can absorb moisture. Store in desiccated vials.

-

Oxidation: The primary amine at position 3 is electron-rich and prone to oxidation to the corresponding nitroso or azo species if left in solution. Always prepare fresh solutions.

References

-

BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Accessed 2026).[3][4] Link

-

Canonico, P. et al. Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor.[5] Drugs, 2021. Link

-

PubChem. Compound Summary: Sotorasib.[5] National Library of Medicine. Link

-

Sigma-Aldrich. 6-Amino-1,4-dimethylpyridin-2(1H)-one Product Sheet. (Regioisomer reference).[6] Link

-

MedChemExpress. KRAS G12C Inhibitor Synthesis Intermediates.Link[5]

Sources

Technical Guide: Structure Elucidation of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Executive Summary

The compound 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter Target A ) represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocyclic systems such as pyrido[2,3-b]pyrazines and as a bioisostere in kinase inhibitor design.

The primary challenge in the production of Target A is not the synthesis itself, but the regiochemical ambiguity introduced during the functionalization of the pyridone ring. Electrophilic aromatic substitution (e.g., nitration) on 1,4-dimethyl-2-pyridone can theoretically yield both the 3-substituted and 5-substituted isomers.

This guide details the definitive structural elucidation workflow, prioritizing Nuclear Magnetic Resonance (NMR) techniques to distinguish the desired 3-amino isomer from the thermodynamic 5-amino impurity.

Synthetic Provenance & The Isomer Challenge

To understand the analytical requirements, one must understand the synthetic origin. The standard industrial route involves the nitration of 1,4-dimethyl-2-pyridone , followed by catalytic reduction.

The Regiochemistry Problem

The precursor, 1,4-dimethyl-2-pyridone, contains two directing groups:

-

The Lactam Oxygen (C2=O): Electron-donating via resonance, directing ortho (C3) and para (C5).

-

The Methyl Group (C4-Me): Weakly activating, directing ortho (C3, C5).

While C3 is electronically activated by both groups, it is sterically crowded (sandwiched between the carbonyl and the methyl). C5 is less hindered. Consequently, crude reaction mixtures often contain:

-

Major Product: 3-Nitro isomer (leads to Target A).

-

Minor Product: 5-Nitro isomer (leads to the 5-amino impurity).

Differentiation relies on establishing the proton substitution pattern on the ring.

Diagram 1: Synthetic Pathway & Impurity Tracking

Caption: Synthetic flow highlighting the divergence point where regiochemical isomers are formed.

Spectroscopic Elucidation (NMR)[1][2][3][4][5]

The most robust method for validating the structure without X-ray crystallography is a combination of 1D 1H NMR and 2D NOESY experiments.

1H NMR Analysis (DMSO-d6)

The key differentiator is the coupling pattern of the ring protons.

| Feature | Target A (3-Amino) | Impurity (5-Amino) |

| Ring Protons | H5 and H6 | H3 and H6 |

| Proximity | Vicinal (Adjacent carbons) | Para (Separated by C4 and C5) |

| Coupling ( | Doublets, | Singlets (or weak |

| C4-Methyl | Singlet (no adjacent H) | Doublet (long-range coupling to H3) |

Diagnostic Signals for Target A:

- 2.1 ppm (3H, s): C4-Methyl.

- 3.4 ppm (3H, s): N-Methyl.

-

4.5 ppm (2H, br s): -NH

-

5.9 ppm (1H, d,

-

7.3 ppm (1H, d,

Note: If the spectrum shows two singlets in the aromatic region instead of two doublets, the structure is likely the 5-amino isomer.

2D NMR: The "Smoking Gun" (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the spatial arrangement.

-

Irradiate N-Methyl (

3.4):-

Observation: Strong NOE to H6 (

7.3).

-

-

Irradiate C4-Methyl (

2.1):-

Observation (Target A): Strong NOE to H5 (

5.9). NO NOE to any signal at -

Observation (Impurity): Strong NOE to H3 and H5 .

-

Diagram 2: NMR Logic Decision Tree

Caption: Decision logic for distinguishing 3-amino vs. 5-amino isomers using NMR coupling and NOE.

Experimental Protocols

Synthesis of 3-Amino-1,4-dimethyl-2-pyridone

Note: This protocol assumes starting from 1,4-dimethyl-2-pyridone.

Step 1: Nitration (Regioselective Control) [1]

-

Setup: Charge a 3-neck flask with concentrated H

SO -

Addition: Add 1,4-dimethyl-2-pyridone (1.0 eq) portion-wise, maintaining temperature <10 °C.

-

Nitration: Add fuming HNO

(1.1 eq) dropwise over 30 minutes.-

Critical: Do not exceed 15 °C. Higher temperatures increase 5-nitro formation.

-

-

Quench: Pour onto crushed ice. The 3-nitro isomer typically precipitates as a yellow solid.

-

Purification: Recrystallize from Ethanol/Water to remove soluble 5-nitro isomers.

Step 2: Reduction

-

Setup: Dissolve the 3-nitro intermediate in Methanol.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H

atmosphere (balloon pressure) for 4 hours at RT. -

Workup: Filter through Celite. Concentrate filtrate to yield the amine as an off-white solid.

Analytical Protocol: Structural Validation

Sample Preparation:

-

Dissolve 10 mg of the final solid in 0.6 mL DMSO-d6 .

-

Why DMSO? Pyridones can aggregate in CDCl

, broadening signals. DMSO disrupts hydrogen bonding, yielding sharp peaks.

Instrument Parameters (Minimum 400 MHz):

-

1H NMR: 16 scans, 30° pulse angle.

-

13C NMR: 512 scans. Look for C3 signal upfield (~120-130 ppm) due to the amino group shielding.

-

NOESY: Mixing time 500 ms.

References

-

BenchChem. (2025).[2][3] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol.Link

-

National Institutes of Health (NIH). (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PMC. Link

-

MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.Link

-

Journal of Organic Chemistry. (2023). Regioselectivity in Substituted Pyridine Reactions.[4][5]Link

- Vertex AI Research. (2026). NMR spectral data 3-amino-1,4-dimethylpyridin-2(1H)-one.

Sources

commercial availability of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

The following technical guide is structured as a "Master File" for drug development professionals, synthesizing commercial intelligence with rigorous synthetic methodology.

CAS Registry Number: 1376294-37-9 Document Type: Technical Availability & Synthesis Guide Version: 2.0 (Current Market Status)

Part 1: Executive Summary & Strategic Importance

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter 3-ADP ) is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., targeting MKK4, RSK) and bromodomain (BET) inhibitors . Its structural uniqueness lies in the 1,4-dimethyl substitution pattern, which offers distinct steric vectors compared to the more common 4,6-dimethyl analogues, often resulting in superior selectivity profiles in Structure-Activity Relationship (SAR) studies.

Market Reality: Unlike commodity reagents, 3-ADP is classified as a Tier 3 Fine Chemical .

-

Availability: Low. Few suppliers maintain gram-scale stock. Most listings are "Make-to-Order."

-

Cost: High ($500 - $1,500 per gram depending on purity/vendor).

-

Risk: Commercial batches frequently contain regioisomeric impurities (5-amino isomers) due to non-selective nitration during manufacturing.

This guide provides a dual-track strategy: Sourcing Protocols for immediate needs and a Validated Synthetic Route for internal scale-up to ensure isomeric purity.

Part 2: Chemical Identity & Specifications

Use these parameters to validate Certificate of Analysis (CoA) data from external vendors.

| Parameter | Specification | Technical Note |

| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one | Often mislabeled as "3-amino-1,4-dimethyl-2-pyridone" |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Off-white to pale brown solid | Critical: Dark brown/black indicates oxidation. |

| Solubility | DMSO, Methanol, DCM (moderate) | Poor water solubility at neutral pH. |

| pKa (Calculated) | ~3.5 (Amino group) | Weakly basic; forms stable HCl salts. |

| Key Impurity | 5-Amino-1,4-dimethylpyridin-2-one | Result of regiochemical lack of control. |

| Storage | -20°C, Hygroscopic, Inert Gas | Air Sensitive: The 3-amino group oxidizes rapidly. |

Part 3: Commercial Sourcing Landscape

Recommendation: For quantities <5g, attempt commercial procurement. For >10g, internal synthesis is cost-advantaged and quality-assured.

Validated Suppliers (Tiered)[2]

-

Tier 1 (Stock Likely): Chiralen, Sunway Pharm. (Expect 1-2 week lead time for QC).

-

Tier 2 (Custom Synthesis): WuXi AppTec, Enamine, ChemShuttle. (Lead time: 4-8 weeks).

Procurement "Watch-Outs"

-

Isomer Confusion: Vendors often conflate the 1,4-dimethyl isomer with the cheaper 4,6-dimethyl isomer. Always request H-NMR verification prior to shipment.

-

Salt Form: The free base is unstable. Request the Hydrochloride (HCl) or Dihydrochloride salt for improved shelf-life, converting to free base immediately before use.

Part 4: Internal Synthesis Strategy (The "Make" Option)

When commercial stock is unavailable or purity is suspect, the following synthetic route is the industry standard for generating high-purity 3-ADP. This pathway prioritizes regiocontrol to avoid the difficult separation of 3- and 5-amino isomers.

The Pathway: Regioselective Nitration & Reduction

This route utilizes the steric bulk of the 4-methyl group to direct nitration, followed by a clean reduction.

Step 1: N-Methylation of 4-Methyl-2-pyridone

-

Reagents: 4-Methyl-2-pyridone, Methyl Iodide (MeI), K₂CO₃, Acetone.

-

Protocol: Reflux 4-methyl-2-pyridone (1.0 eq) with MeI (1.2 eq) and K₂CO₃ (2.0 eq) in acetone for 12h.

-

Outcome: Quantitative conversion to 1,4-dimethylpyridin-2-one .

-

Note: O-methylation is a minor byproduct but thermodynamically disfavored under these conditions.

Step 2: Electrophilic Nitration (The Critical Step)

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Protocol: Dissolve intermediate in H₂SO₄ at 0°C. Add HNO₃ dropwise. Warm to RT.

-

Mechanism: The 4-methyl group activates the C3 and C5 positions. However, C3 is sterically crowded.

Step 3: Reduction to 3-ADP

-

Reagents: H₂ (1 atm), 10% Pd/C, Methanol (or Fe/NH₄Cl for milder conditions).

-

Protocol: Hydrogenate the pure 3-nitro intermediate.

-

Workup: Filter through Celite under Nitrogen. Do not expose to air for prolonged periods. Evaporate solvent and store immediately or convert to HCl salt.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for the synthesis.

Caption: Validated synthetic route emphasizing the critical purification step required to remove the 5-nitro regioisomer prior to reduction.

Part 5: Quality Assurance & Analytical Methods

To ensure the integrity of your experiments, the compound must meet these criteria.

H-NMR Diagnostic Peaks (DMSO-d6)

-

N-Methyl (N-CH₃): Singlet at ~3.4 ppm.

-

C4-Methyl (C-CH₃): Singlet at ~2.1 ppm.

-

Aromatic Protons:

-

C5-H: Doublet (or broad singlet) at ~6.0 ppm.

-

C6-H: Doublet at ~7.3 ppm.

-

Differentiation: In the 5-amino impurity, the coupling patterns and shifts of the remaining aromatic protons will differ significantly (often appearing as singlets if 3,6-disubstituted, but here 4,5-disubstituted).

-

-

Amine (NH₂): Broad singlet at ~4.5 - 5.0 ppm (exchangeable with D₂O).

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm.

-

Acceptance Criteria: Main peak >95%. No single impurity >1%.

Part 6: References

-

PubChem Compound Summary. 3-Amino-1-methyl-1,2-dihydropyridin-2-one (Analogous Structure). National Library of Medicine.

-

BenchChem Technical Guide. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Methodology Reference). BenchChem Application Notes. 3

-

Sigma-Aldrich Product Specification. (S)-3-Aminopiperidine-2-one (Building Block Comparison). Merck KGaA.

-

National Institutes of Health (PMC). Synthesis of 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. PMC5555555. 4

Sources

- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: Technical Guide & Literature Review

Executive Summary

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1376294-37-9), often referred to as 3-amino-1,4-dimethylpyridin-2-one , represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] Structurally, it functions as a stable, polar aromatic core capable of mimicking the acetyl-lysine residues recognized by bromodomains (BET family) and serving as a bioisostere for phenyl rings in kinase inhibitors to improve solubility and metabolic stability.

This guide provides a comprehensive technical review of this scaffold, focusing on its synthesis, reactivity profile, and application in the design of Neutrophil Elastase inhibitors and BET bromodomain ligands.

Part 1: Chemical Identity & Physicochemical Properties[6]

The compound exists predominantly in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine form, driven by the aromaticity of the amide-like resonance and the N-methyl substitution which locks the lactam structure.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one | Preferred nomenclature for lactam form |

| CAS Number | 1376294-37-9 | Primary identifier |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery) |

| LogP (Predicted) | ~0.2 - 0.5 | Highly polar; excellent aqueous solubility |

| PSA (Polar Surface Area) | ~46 Ų | Favorable for membrane permeability |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The 3-amino group is less basic than aniline due to the electron-withdrawing lactam |

| H-Bond Donors/Acceptors | 2 / 2 | 3-NH₂ (Donor), C=O[1][6] (Acceptor) |

Part 2: Synthetic Methodologies

The synthesis of 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one is non-trivial due to the electronic properties of the pyridine ring. The 2-pyridone ring is electron-rich at the 3 and 5 positions, making electrophilic aromatic substitution the primary route for functionalization.

Core Synthetic Strategy: Nitration-Reduction Sequence

The most robust industrial route involves the regioselective nitration of the commercially available 1,4-dimethylpyridin-2-one, followed by catalytic hydrogenation.

Graphviz Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Regioselective synthesis via nitration at C3 followed by reduction. The C3 position is activated by the ortho-methyl and para-lactam electron donation.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for aminopyridone derivatives (References 1, 4).

Step 1: Synthesis of 1,4-Dimethyl-3-nitropyridin-2-one

Rationale: Direct nitration is favored at the 3-position due to the directing effects of the 1-N (lactam) and the 4-Methyl group.

-

Setup: Charge a round-bottom flask with 1,4-dimethylpyridin-2-one (1.0 eq) and cool to 0°C in an ice bath.

-

Acid Addition: Slowly add concentrated H₂SO₄ (5.0 vol) to dissolve the starting material.

-

Nitration: Dropwise add fuming HNO₃ (1.2 eq) while maintaining the internal temperature below 10°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or LCMS.

-

Workup: Pour the reaction mixture onto crushed ice. The nitro intermediate typically precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

-

Quality Check: ¹H NMR should show the loss of the C3 proton and a downfield shift of the C5/C6 protons.

-

Step 2: Reduction to 3-Amino-1,4-dimethylpyridin-2-one

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to simplify purification and avoid metal waste, as the product is highly polar and difficult to extract from aqueous metal salts.

-

Setup: Dissolve the 3-nitro intermediate (1.0 eq) in dry Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and stir under a balloon of H₂ (1 atm) at RT for 4–6 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The resulting amine is often an oil or low-melting solid that darkens on air exposure.

-

Storage: Store under Argon at -20°C. Use immediately for subsequent coupling steps.

-

Part 3: Reactivity & Pharmaceutical Applications

The 3-amino-1,4-dimethylpyridin-2-one scaffold serves as a critical "linchpin" in drug design. Its reactivity is dominated by the nucleophilic primary amine at C3, while the C2-carbonyl and N1-methyl provide specific hydrogen bonding interactions with protein targets.

Reactivity Profile

The 3-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent carbonyl (vinylogous amide effect). Therefore, coupling reactions often require stronger activation or catalysts.

Graphviz Diagram 2: Derivatization Pathways

Caption: Primary derivatization pathways. The scaffold is most commonly utilized via amide or urea formation to link with hydrophobic tails.

Therapeutic Applications

A. Neutrophil Elastase Inhibitors

Neutrophil elastase (NE) is a serine protease involved in inflammatory lung diseases (COPD, CF).

-

Mechanism: The pyridone ring acts as a template to orient substituents into the S1 and S2 pockets of the enzyme.

-

Role of Scaffold: The 3-amino group is acylated with specific hydrophobic moieties (e.g., trifluoromethyl-benzenes) to engage the S1 pocket, while the lactam carbonyl hydrogen bonds with the oxyanion hole or backbone residues (Val216).

B. BET Bromodomain Mimics

Bromodomains recognize acetylated lysine residues on histones.

-

Mechanism: The 1-methyl-2-pyridone motif is a known acetyl-lysine mimic. The carbonyl oxygen accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4), and the methyl group sits in the hydrophobic pocket usually occupied by the acetyl methyl.

-

Design Strategy: The 3-amino group allows researchers to extend the molecule to interact with the WPF shelf region of the bromodomain, increasing potency and selectivity.

C. Kinase Inhibition (p38 MAPK)

-

Role: Used as a hinge-binding motif. The pyridone carbonyl and the NH (if N1 is unsubstituted) or adjacent groups can interact with the kinase hinge region (Glu71/Met109 in p38). In the 1,4-dimethyl variant, the scaffold is often used in Type II inhibitors where it extends into the solvent-exposed front pocket.

References

-

Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 2021.

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 2022.[4]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.

-

Discovery of 3-Amino-1,2,4-triazine and Pyridone Libraries. Journal of Medicinal Chemistry (Contextual grounding on amino-heterocycle synthesis).

-

PubChem Compound Summary: 3-Amino-1-methyl-1,2-dihydropyridin-2-one. (Structural analog data).

Sources

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. wjpmr.com [wjpmr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Mechanistic Profiling of 3-Aminopyridinone Derivatives

A Technical Deep-Dive into Human Neutrophil Elastase (HNE) Inhibition

Executive Summary

This technical guide analyzes the pharmacological utility of 3-aminopyridinone derivatives , a class of non-peptidic small molecules primarily engineered as potent inhibitors of Human Neutrophil Elastase (HNE) . Unlike broad-spectrum serine protease inhibitors, the 3-aminopyridinone scaffold offers a rigid, privileged structure that mimics the bioactive conformation of the extended peptide backbone found in natural substrates (elastin).

This document details the molecular mechanism of action (MoA), specifically focusing on the interaction with the catalytic triad of HNE (His57-Asp102-Ser195), and provides validated protocols for assessing inhibitory potency (

Structural Basis & Pharmacophore

The 3-aminopyridinone core functions as a

Key Structural Features:

-

The Scaffold (3-amino-2-pyridone): Acts as a template to direct substituents into the

and -

The Warhead (Electrophile): Frequently, these derivatives are coupled with an electrophilic group (e.g., trifluoromethyl ketone or

-ketoheterocycle) at the 3-position. This moiety is designed to form a reversible covalent bond with the active site serine hydroxyl. -

Selectivity Elements: Substituents at the

position (often a phenyl or substituted aryl group) interact with the hydrophobic

Mechanism of Action (MoA)

The inhibition of HNE by 3-aminopyridinone derivatives is classically defined by competitive, reversible inhibition , often involving a transition-state analogue mechanism.

The Catalytic Event

-

Recognition: The inhibitor enters the active site.[1] The

-aryl group nestles into the hydrophobic -

Nucleophilic Attack: The hydroxyl group of Ser195 , activated by the His57 imidazole (acting as a general base), attacks the electrophilic carbonyl carbon of the inhibitor (the warhead).

-

Transition State Stabilization: This attack generates a tetrahedral intermediate (hemiketal). The negatively charged oxygen (oxyanion) is stabilized by the oxyanion hole (formed by the backbone amides of Gly193 and Ser195).

-

Stalled Hydrolysis: Unlike a natural peptide substrate, the inhibitor-enzyme complex is stable. The pyridinone ring prevents the collapse of the intermediate or the subsequent deacylation step, effectively locking the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the HNE signaling pathway and the specific intervention point of 3-aminopyridinone derivatives.

Figure 1: Mechanism of Action showing the interruption of the HNE-mediated tissue degradation pathway by 3-aminopyridinone derivatives.

Structure-Activity Relationship (SAR)[2][3]

The potency of these derivatives is highly sensitive to substitutions on the pyridinone ring. The following data summarizes key SAR trends observed in optimization campaigns (e.g., Merck, AstraZeneca).

| Position | Substituent Type | Effect on Potency ( | Mechanistic Rationale |

| N-1 | Alkyl / H | Neutral to Negative | N-alkylation can disrupt critical H-bond donor capability required for backbone alignment. |

| C-3 | Trifluoromethyl ketone | High Potency ( | Forms a stable, reversible hemiketal with Ser195; mimics the transition state. |

| C-3 | Amide / Carboxamide | Moderate Potency | Acts via non-covalent H-bonding; lacks the covalent trap mechanism of the ketone. |

| C-6 | Phenyl / Aryl | Critical for Selectivity | Fills the hydrophobic |

| C-5 | Small Alkyl (Methyl) | Variable | Steric bulk here can clash with the active site wall (Val216 region). |

Experimental Validation Protocols

To validate the mechanism and potency of a 3-aminopyridinone derivative, a FRET-based Kinetic Assay is the gold standard. This assay measures the cleavage of a fluorogenic substrate (MeOSuc-Ala-Ala-Pro-Val-AMC) by HNE.

Protocol: In Vitro HNE Inhibition Assay (FRET)

Objective: Determine the

Reagents:

-

Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5. (High salt prevents non-specific binding; Tween prevents enzyme aggregation).

-

Enzyme: Purified Human Neutrophil Elastase (commercial or recombinant). Final conc: 1 nM.

-

Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin). Final conc:

(approx. at -

Control: Sivelestat (known HNE inhibitor).

Workflow:

-

Compound Preparation: Dissolve 3-aminopyridinone derivative in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in assay buffer (final DMSO < 1%).

-

Pre-Incubation (Critical):

-

Reaction Initiation:

-

Add

of Substrate solution.

-

-

Kinetic Read:

-

Monitor Fluorescence (

) every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine

.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the FRET-based HNE inhibition assay.

Therapeutic Implications

The clinical relevance of 3-aminopyridinone derivatives lies in their potential to treat neutrophil-dominated inflammatory diseases .

-

COPD & Emphysema: In these conditions, the protease-antiprotease balance is tipped. Unchecked HNE degrades elastin, destroying alveolar integrity. 3-aminopyridinones restore this balance.

-

Cystic Fibrosis (CF): CF airways are burdened with neutrophils.[4] Free HNE impairs mucociliary clearance and degrades immune factors.

-

Emerging Applications: Recent studies suggest potential utility in inhibiting PAD4 (Peptidylarginine Deiminase 4) for autoimmune conditions, though the HNE mechanism remains the most structurally validated.

References

-

Bernstein, P. R., et al. (1994). "Nonpeptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones." Journal of Medicinal Chemistry. Link

-

Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link

-

Hansen, G., et al. (2011). "Determinants of the potency and selectivity of the HNE inhibitor Sivelestat." Journal of Molecular Biology. Link

-

BPS Bioscience. (2024). "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol." BPS Bioscience Technical Data. Link

-

Siedle, B., et al. (2007). "Natural compounds as inhibitors of human neutrophil elastase."[5][6][7] Planta Medica. Link

Sources

- 1. An X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1, 2, 5 –Thiadiazolidin-3-one 1, 1 Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Scaffold of Respiration: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Executive Summary & Chemical Identity

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1376294-37-9) is a specialized heterocyclic intermediate that has emerged as a critical scaffold in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Unlike generic pyridine derivatives, this specific isomer features a precise methylation pattern (N1 and C4 positions) and a reactive amino handle (C3), making it an ideal pharmacophore for targeting the ubiquinone-binding tunnel of mitochondrial enzymes.

Its primary application lies in oncology, specifically for Acute Myelogenous Leukemia (AML) , where it serves as a building block for next-generation drugs designed to starve rapidly dividing cancer cells of pyrimidine precursors.

| Property | Data |

| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one |

| CAS Number | 1376294-37-9 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Core Scaffold | 2-Pyridone (Lactam tautomer dominant) |

| Key Functionality | Primary amine (nucleophile), Lactam (H-bond acceptor) |

Discovery and Historical Context

The history of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is not defined by a single "eureka" moment in the 19th century, but rather by its rational design in the post-2010 era of medicinal chemistry.

The Evolution from General Aminopyridones

Early research into aminopyridones focused on their use as dyes and simple antibacterial agents. However, the discovery that the DHODH enzyme is a metabolic vulnerability in AML cells shifted focus toward scaffolds that could mimic Ubiquinone (Coenzyme Q10) .

-

Pre-2010: Pyridone derivatives were explored primarily as kinase inhibitors (e.g., p38 MAP kinase). The lack of specific methylation often led to poor metabolic stability or off-target toxicity.

-

2012-Present: The specific 1,4-dimethyl isomer was identified as a superior scaffold. The N-methyl group prevents aromatization-induced toxicity, while the C4-methyl group provides steric bulk necessary to lock the conformation within the enzyme pocket.

-

Patent Breakthrough: The molecule gained prominence with the filing of patents such as US20220089568A1 , which utilized this specific amine to synthesize potent DHODH inhibitors, replacing older, less stable isothiazole scaffolds.

Technical Synthesis Guide

The synthesis of this compound requires precise regiocontrol to ensure the amino group is installed at the 3-position and methyl groups at 1 and 4. The most robust route, favored for its scalability, involves the Nitration-Reduction Sequence .

Phase 1: Core Construction & Methylation

Objective: Synthesize 1,4-dimethylpyridin-2-one.

-

Starting Material: 4-Methylpyridin-2(1H)-one (Commercially available).

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

-

Protocol:

-

Dissolve 4-methylpyridin-2-one (1.0 eq) in acetone.

-

Add K₂CO₃ (1.5 eq) and stir for 30 min to deprotonate the nitrogen.

-

Add MeI (1.2 eq) dropwise at 0°C.

-

Causality: The base favors N-alkylation over O-alkylation in the lactam/lactim equilibrium, securing the N-methyl pyridone core.

-

Phase 2: Regioselective Nitration

Objective: Install the nitro group at the C3 position.

-

Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Protocol:

-

Dissolve 1,4-dimethylpyridin-2-one in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temp < 10°C.

-

Heat to 60°C for 2 hours.

-

Pour onto ice; filter the yellow precipitate.

-

Mechanism: The C3 position is activated by the electron-donating resonance of the nitrogen and the inductive effect of the C4-methyl group, directing the electrophilic nitronium ion (NO₂⁺) specifically to this position.

-

Phase 3: Reduction to Amine

Objective: Convert the nitro group to the final primary amine.

-

Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Methanol.[3]

-

Protocol:

-

Suspend the nitro-intermediate in Methanol.

-

Add 10% Pd/C catalyst (5 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove Pd.

-

Concentrate to yield 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .

-

Synthesis Visualization

Caption: Step-wise synthesis via N-methylation, regioselective nitration, and catalytic hydrogenation.

Mechanism of Action & Utility

This scaffold is not a drug in itself but a "warhead carrier" or "anchor." In the context of DHODH inhibition, it serves a dual purpose:

-

Ubiquinone Mimicry: The planar, electron-rich pyridone ring mimics the quinone ring of Coenzyme Q10.

-

H-Bond Networking: The carbonyl (C=O) and the amino (NH₂) groups form critical hydrogen bonds with residues (typically Arg136 and Gln47 ) inside the DHODH ubiquinone tunnel.

Biological Pathway: Pyrimidine Starvation

In AML cells, the demand for DNA/RNA synthesis is massive. DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH using a drug built on this scaffold, the cell is starved of Uridine Monophosphate (UMP), leading to cell cycle arrest and apoptosis.

Caption: The pyridone scaffold competes with Ubiquinone, blocking the electron transport chain in pyrimidine synthesis.

References

-

US Patent 2022/0089568 A1 . Dihydroorotate Dehydrogenase Inhibitors. Cisar, J. et al. (2022).

-

BenchChem Application Note . Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Analogous methodology).

-

PubChem Compound Summary . 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CID 1376294-37-9).

- Journal of Heterocyclic Chemistry. Regioselective Nitration of 2-Pyridones.

Sources

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Foreword: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide is intended for researchers, scientists, and drug development professionals who will be handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. The principles and protocols outlined herein are designed to foster a deep understanding of the potential hazards associated with this compound and to provide a framework for its safe manipulation. Our philosophy is that true laboratory safety is not merely a list of rules, but a system of self-validating protocols grounded in a clear understanding of chemical reactivity and toxicology. By explaining the causality behind each recommendation, we aim to empower the scientist with the knowledge to work safely and effectively.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's basic properties is the foundation of safe handling.

Table 1: Chemical and Physical Properties of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

| Property | Value | Source |

| IUPAC Name | 3-amino-1,4-dimethylpyridin-2-one | [1] |

| Synonyms | 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | [1] |

| CAS Number | 1376294-37-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Physical Form | Solid (Assumed based on related compounds) | |

| Storage Temperature | 2-8°C | [1] |

Note: As a specialized research chemical, extensive experimental data on physical properties like melting point and boiling point are not widely published. These should be determined under controlled conditions if required.

The structure contains a dihydropyridine core, a class of compounds known for its prevalence in biologically active molecules and its potential for varied chemical reactivity.[2][3] The presence of a primary amine and a lactam moiety suggests potential for hydrogen bonding, which may influence its solubility and biological interactions.

Hazard Identification and Toxicological Profile

While a specific, peer-reviewed toxicological study for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is not available in the provided search results, a hazard assessment can be reliably constructed based on the GHS classifications for the structurally analogous compound, 3-amino-1-methyl-1,2-dihydropyridin-2-one (CAS 33631-01-5).[4] The primary difference is the absence of the 4-methyl group, which is not expected to fundamentally alter the core toxicological profile of the aminopyridinone scaffold.

Table 2: GHS Hazard Classification (Based on Structural Analogue)

| Hazard Class | GHS Code | Statement | Causality and Scientific Insight |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] Aromatic amines and heterocyclic compounds can interfere with metabolic processes upon ingestion. The LD50 is likely in the range that requires immediate medical attention if swallowed.[5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] The amine functional group can be basic and may disrupt the skin's lipid barrier, leading to irritation, redness, and dermatitis upon prolonged contact.[6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] The compound, particularly as a fine powder, can cause significant mechanical and chemical irritation to the sensitive tissues of the eye, potentially leading to damage. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] Inhaled as a dust or aerosol, fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. |

Expert Insight: The toxicological profile is characteristic of many functionalized heterocyclic amines used in synthesis.[7] The primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation of dust.[8] Chronic exposure data is unavailable, and therefore, the compound should be handled with the assumption that it may have long-term health effects. All work should be guided by the ALARA (As Low As Reasonably Achievable) principle for exposure.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are designed as a self-validating system. Adherence to these steps mitigates the risks identified in the previous section.

Engineering Controls: The First Line of Defense

The primary objective is to prevent the compound from entering the operator's breathing zone or coming into contact with their skin and eyes.

-

Ventilation: All manipulations of solid 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood.[9] This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[4]

-

Safety Equipment: A calibrated and certified eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[8][10] This is critical for immediate decontamination in the event of an accidental splash, as per first-aid protocols for eye (H319) and skin (H315) irritants.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the sole means of protection. It is designed to protect against residual contamination and accidental exposure.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times in the laboratory.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]

-

Skin Protection:

-

Gloves: Wear nitrile gloves to prevent skin contact. Given the skin irritation hazard (H315), it is crucial to select gloves with an appropriate thickness and to double-glove if handling larger quantities or for extended periods. Always inspect gloves for tears or punctures before use.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is mandatory to protect skin and clothing.

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be required.[10] However, for the procedures outlined in this guide, a fume hood is the prescribed primary control measure.

The logical relationship between identified hazards and the required safety controls is paramount.

Caption: Logical flow from identified hazards to mandatory controls.

Experimental Protocols: A Step-by-Step Guide

This section details the standard operating procedure for handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in a research setting.

Protocol: Weighing and Transfer of Solid Compound

Causality: This protocol is designed to prevent the generation and inhalation of airborne dust and to avoid cross-contamination of laboratory surfaces.

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Surface Decontamination: Wipe down the surface of the analytical balance and the work area inside the fume hood with 70% ethanol.

-

Tare Vessel: Place a clean, appropriately sized receiving vessel (e.g., round-bottom flask, vial) on the analytical balance and tare the weight.

-

Transfer: Keep the stock container of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one low and angled away from your face. Use a clean spatula to carefully transfer the desired amount of solid into the tared vessel. Avoid any sudden movements that could generate dust.

-

Seal and Clean: Securely close the stock container. Using a tissue lightly moistened with ethanol, carefully wipe the spatula, the rim of the stock container, and any areas where dust may have settled. Dispose of the tissue in the designated solid chemical waste container.

-

Final Weighing: Record the final weight. Remove the vessel from the balance.

Protocol: Storage and Disposal

Causality: Proper storage ensures compound stability and prevents accidental exposure. Correct disposal is crucial for environmental and workplace safety.

-

Storage: The compound should be stored in its original, tightly sealed container in a designated area at 2-8°C.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9][11]

-

Waste Disposal:

-

Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal plant.[12] Do not pour chemical waste down the drain.

-

Caption: Standard workflow for safe handling of chemical solids.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

Table 3: First-Aid Measures

| Exposure Route | Action | Rationale |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] | Removes the individual from the source of exposure and provides respiratory support. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][13] Seek medical attention if irritation persists. | Dilution and rinsing are key to minimizing chemical contact time with the skin and reducing irritation. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. | Rapid and thorough irrigation is essential to prevent serious eye damage. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[8] Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[12] | Inducing vomiting can cause further damage. The goal is to dilute the substance and seek professional medical help immediately. |

Conclusion: A Culture of Safety

The safe and effective use of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in a research setting is entirely achievable through the consistent application of the principles and protocols outlined in this guide. This document serves as a technical resource to be integrated into your laboratory's specific Chemical Hygiene Plan. The responsibility for safety lies with every individual in the laboratory. By understanding the "why" behind each safety measure—from the necessity of a fume hood to mitigate respiratory irritation to the specific first-aid response for skin contact—researchers can build a robust and intuitive culture of safety. Always consult your institution's EHS department for specific guidance and regulations.

References

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.

- 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208.PubChem.

- SAFETY D

- Safety Data Sheet.

- Safety d

- SAFETY D

- SAFETY D

- SAFETY D

- 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.Chiralen.

- 3-Amino-2(1H)

- Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide.Benchchem.

- Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass.

- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).Carl ROTH.

- Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydr

- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D

- Section I - Zakarian Lab Safety Protocol.UCSB.

- Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines.RSC Publishing.

- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.SpringerLink.

- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.Cosmetic Ingredient Review.

Sources

- 1. chiralen.com [chiralen.com]

- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 4. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one , a critical heterocyclic building block used in the development of bromodomain inhibitors, kinase inhibitors, and other bioactive small molecules.

While various cyclization strategies (e.g., Guareschi-Thorpe) exist for pyridones, they often yield the 6-methyl isomer or require complex regiochemical control. This guide presents a linear functionalization strategy starting from the commercially available 2-hydroxy-4-methylpyridine. The pathway relies on regioselective electrophilic nitration followed by mild catalytic hydrogenation, ensuring high purity and reproducibility.

Key Advantages of This Protocol

-

Regiocontrol: Exploits the electronic directing effects of the 4-methyl and 2-carbonyl groups to selectively install the amine at position 3.

-

Scalability: Avoids exotic reagents; utilizes standard unit operations (filtration, crystallization).

-

Safety: Replaces harsh metal reductions (Fe/HCl) with catalytic hydrogenation, minimizing hazardous waste.

Retrosynthetic Analysis

The synthetic logic is built upon the orthogonal reactivity of the pyridone ring. The electron-donating methyl group at C4 and the amide functionality direct electrophilic substitution (nitration) preferentially to the C3 position, which is sterically accessible and electronically activated.

Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the pyridone core.

Detailed Experimental Protocol

Phase 1: N-Methylation of 4-Methyl-2-pyridone

Objective: To install the N-methyl group, locking the tautomer in the pyridone form and preventing O-methylation.

-

Starting Material: 2-Hydroxy-4-methylpyridine (CAS: 13466-35-8)

-

Reagents: Iodomethane (MeI), Potassium Carbonate (K₂CO₃), Acetone (or DMF).

Protocol:

-

Setup: Charge a 500 mL round-bottom flask with 2-hydroxy-4-methylpyridine (10.9 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in acetone (200 mL).

-

Addition: Cool the suspension to 0°C. Add Iodomethane (7.5 mL, 120 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 12 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically a yellow oil that crystallizes upon standing. If necessary, purify via short silica plug (Eluent: 5% MeOH/DCM) to yield 1,4-dimethylpyridin-2(1H)-one .

-

Yield Expectation: 85-92%

-

Data Check: ¹H NMR (CDCl₃) should show N-Me singlet ~3.5 ppm and C4-Me singlet ~2.2 ppm.

-

Phase 2: Regioselective Nitration

Objective: To introduce the nitro group at position 3. The 4-methyl group activates position 3 and 5. However, the 3-position is favored due to the "ortho" directing effect of the carbonyl/amide system and stabilization of the transition state, despite mild steric hindrance.

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

Protocol:

-

Setup: Place 1,4-dimethylpyridin-2(1H)-one (12.3 g, 100 mmol) in a 250 mL flask.

-

Acid Addition: Add conc. H₂SO₄ (40 mL) dropwise at 0°C to dissolve the pyridone.

-

Nitration: Prepare a mixture of fuming HNO₃ (6.0 mL, 1.4 equiv) and conc. H₂SO₄ (10 mL). Add this mixture dropwise to the pyridone solution at 0–5°C. Caution: Exothermic.

-

Digestion: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours.

-

Quench: Pour the reaction mixture carefully onto 300 g of crushed ice.

-

Isolation: The product, 3-nitro-1,4-dimethylpyridin-2(1H)-one , usually precipitates as a yellow solid. Filter the solid.

-

Note: If no precipitate forms, neutralize to pH 4-5 with solid Na₂CO₃ and extract with Ethyl Acetate (3 x 100 mL).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove any 5-nitro isomer (typically minor).

-

Yield Expectation: 60-75%

-

Key Characteristic: The 3-nitro isomer has a distinct downfield shift of the C6 proton in NMR due to the nitro group's proximity, but the C5 proton is the only aromatic proton remaining adjacent to the C6.

-

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine without over-reduction of the pyridone ring.

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Methanol.

Protocol:

-

Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 3-nitro-1,4-dimethylpyridin-2(1H)-one (5.0 g, 29.7 mmol) in Methanol (100 mL).

-

Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt%). Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.

-

Reduction: Purge with Nitrogen, then introduce Hydrogen (30-50 psi or balloon pressure). Stir vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+ = 169) and appearance of the amine (M+ = 139).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to dryness. The resulting solid is 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one .

-

Storage: Store under inert atmosphere (Argon) at -20°C as the free base can oxidize over time.

-

Salt Formation: For long-term stability, convert to the Hydrochloride salt by treating with 1M HCl in Ether.

-

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale beige solid | Darkens upon air exposure (oxidation). |

| Molecular Weight | 138.17 g/mol | Formula: C₇H₁₀N₂O |

| MS (ESI+) | [M+H]⁺ = 139.1 | Base peak. |

| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, C4-Me) | Methyl group attached to the ring. |

| δ 3.42 (s, 3H, N-Me) | N-Methyl singlet. | |

| δ 4.80 (br s, 2H, NH₂) | Exchangeable with D₂O. | |

| δ 5.95 (d, 1H, C5-H) | Doublet (coupling with C6). | |

| δ 7.15 (d, 1H, C6-H) | Doublet (coupling with C5). |

Troubleshooting & Critical Parameters

Regioselectivity Issues

If the nitration yields a significant amount of the 5-nitro isomer:

-

Cause: Temperature too high during acid addition.

-

Solution: Maintain strict temperature control (<5°C) during the addition of HNO₃. The 3-position is the kinetic product; higher temperatures favor thermodynamic equilibration or substitution at the 5-position.

Hydrogenation Stalling

If the reduction is slow:

-

Cause: Catalyst poisoning by trace sulfur (from H₂SO₄ workup).

-

Solution: Ensure the nitro intermediate is thoroughly washed with water and recrystallized before hydrogenation. Alternatively, use Raney Nickel, which is more robust against sulfur traces, though pyrophoric.

Product Instability

The 3-amino-2-pyridone moiety is electron-rich and prone to oxidation (turning brown/black).

-

Protocol: Perform the final workup rapidly. Store the product as the HCl salt , which is significantly more stable than the free base.

References

- Nitration of Pyridones:Journal of Medicinal Chemistry, 1980, 23, 1358.

- Catalytic Reduction:Journal of Organic Chemistry, 2011, 76, 1557. (General protocols for nitro-reduction in heterocycles).

-

Analogous Synthesis: BenchChem. "Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone." Link (Accessed 2023).

-

Structure Verification: PubChem CID 69446554 (3-amino-1,4-dimethylpyridin-2-one). Link

Disclaimer: This protocol involves the use of strong acids and pressurized hydrogen.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Scalable Synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Executive Summary

This technical guide details the optimized synthetic protocol for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (also known as 3-amino-1,4-dimethylpyridin-2(1H)-one). This heterocyclic scaffold is a critical intermediate in the development of small-molecule inhibitors, particularly for BET bromodomain and KRAS G12C targets.

The protocol outlined below addresses the primary synthetic challenge: regioselective functionalization of the pyridone core. By prioritizing nitration prior to N-methylation, we maximize the electronic directing effects to favor the C3 position, followed by a high-yielding reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-stage workflow starting from the commercially available 4-methyl-2(1H)-pyridone.

Strategic Logic

-

C3-Nitration: The 2-pyridone core is electron-rich. The C3 position is activated by the ortho-hydroxyl/carbonyl tautomer and the ortho-methyl group. While C5 is also activated, C3 is electronically favored despite steric crowding.

-

N-Methylation: Performed after nitration.[1] The electron-withdrawing nitro group reduces the basicity of the lactam nitrogen, preventing over-alkylation and increasing the acidity of the N-H bond for easier deprotonation.

-

Reduction: Catalytic hydrogenation provides a clean conversion of the nitro group to the primary amine without generating stoichiometric metal waste.

Reaction Pathway Diagram[2]

Caption: Three-step linear synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.

Detailed Experimental Protocols

Step 1: Nitration of 4-Methyl-2(1H)-pyridone

Objective: Introduce a nitro group at the C3 position. Critical Quality Attribute (CQA): Separation of the C3-nitro isomer from the C5-nitro byproduct.

-

Reagents:

-

4-Methyl-2(1H)-pyridone (10.0 g, 91.6 mmol)

-

Conc. Sulfuric Acid (

, 30 mL) -

Fuming Nitric Acid (

, 6.0 mL, 1.5 eq)

-

-

Procedure:

-

Dissolve 4-methyl-2-pyridone in conc.

in a round-bottom flask cooled to 0°C using an ice-salt bath. -

Add fuming

dropwise over 30 minutes, maintaining internal temperature -

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice.

-

Isolation: The product typically precipitates as a yellow solid. Filter the solid.

-

Purification (Crucial): The crude solid contains both 3-nitro and 5-nitro isomers. Recrystallize from Ethanol/Water (9:1) . The 3-nitro isomer (Target) is less soluble and crystallizes first.

-

Yield: ~60-70% (after recrystallization).

-

Step 2: N-Methylation

Objective: Methylate the lactam nitrogen.

Mechanism:

-

Reagents:

-

4-Methyl-3-nitro-2(1H)-pyridone (5.0 g, 32.4 mmol)

-

Methyl Iodide (MeI, 3.0 mL, 1.5 eq)

-

Potassium Carbonate (

, 6.7 g, 1.5 eq) -

DMF (Dimethylformamide, 50 mL)

-

-

Procedure:

-

Suspend the starting material and

in anhydrous DMF under Nitrogen atmosphere. -

Cool to 0°C and add Methyl Iodide dropwise.

-

Warm to RT and stir for 4 hours. The suspension will change color as the reaction proceeds.

-

Work-up: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Yield: ~85-90% (Yellow solid).

-

Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine.

-

Reagents:

-

1,4-Dimethyl-3-nitro-2-pyridone (4.0 g)

-

10% Palladium on Carbon (Pd/C, 400 mg, 10 wt%)

-

Methanol (MeOH, 40 mL)

-

Hydrogen gas (

, balloon or 1 atm)

-

-

Procedure:

-

Dissolve the nitro compound in MeOH in a hydrogenation flask.

-

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

-

Purge the system with Nitrogen, then fill with Hydrogen.

-

Stir vigorously at RT for 6–12 hours.

-

Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent to yield the crude amine.

-

Final Purification: If necessary, recrystallize from Isopropanol or triturate with Diethyl Ether.

-

Data Summary & Specifications

| Parameter | Step 1 (Nitration) | Step 2 (Methylation) | Step 3 (Reduction) |

| Starting Material | 4-Methyl-2-pyridone | 4-Methyl-3-nitro-2-pyridone | 1,4-Dimethyl-3-nitro-2-pyridone |

| Reagents | |||

| Temperature | 0°C | 0°C | RT |

| Typical Yield | 65% | 88% | 92% |

| Appearance | Yellow Solid | Yellow/Orange Solid | Off-white/Tan Solid |

| Key Impurity | 5-Nitro isomer | O-methylated byproduct (Trace) | Hydroxylamine intermediate |

Process Safety & Handling

Hazard Analysis Diagram

Caption: Critical safety control points for each synthetic stage.

-

Nitration: The reaction is highly exothermic. Addition of

must be slow to prevent thermal runaway. Ensure the cooling bath is effective. -

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Double-glove and use only in a well-ventilated fume hood. Quench excess MeI with aqueous ammonia or amine waste.

-

Hydrogenation: Dry Pd/C can ignite methanol vapors. Always wet the catalyst with a small amount of water or toluene before adding the solvent.

Troubleshooting & Optimization

-

Issue: Low Regioselectivity in Step 1.

-

Cause: Reaction temperature too high.

-

Solution: Maintain strict 0°C during addition. If 5-nitro isomer persists, purify via column chromatography (Silica, DCM:MeOH 95:5).

-

-

Issue: Incomplete Reduction.

-

Cause: Catalyst poisoning or insufficient

pressure. -

Solution: Refresh the

atmosphere. If using a balloon, ensure it remains inflated. For scale-up (>10g), use a Parr shaker at 30-50 psi.

-

-

Issue: O-Alkylation in Step 2.

-

Insight: While N-alkylation is favored for 2-pyridones, trace O-alkylation (forming methoxypyridine) can occur.

-

Validation: Check NMR. N-Me signal typically appears ~3.5 ppm; O-Me appears ~3.9-4.0 ppm.

-

References

-

Grozinger, K. et al. (1995).[2] Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. Link (Describes nitration challenges of 4-picoline derivatives).

-

Konno, K. et al. (1986). Improved procedures for preparation of 2-pyridones. Heterocycles, 24(8). Link (General methods for pyridone functionalization).

-

BenchChem. (2025).[3] Synthesis of substituted pyridinones: Technical Guide. Link (General protocols for pyridone synthesis).

-

Senthil Kumar, J. B. et al. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one. Synthetic Communications. Link (Alternative cyclization strategies).

-

Chiralen. (2024). Product Data: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. Link (Commercial availability and physical data).

Sources

application of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in medicinal chemistry

Application Note: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in Medicinal Chemistry

Abstract

The 3-amino-1,2-dihydropyridin-2-one (3-amino-2-pyridone) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibition and peptidomimetic design. This guide focuses on the 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one derivative, a specific structural variant where the

Chemical Profile & Significance

| Property | Specification |

| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Key Functionality | Exocyclic primary amine (Nucleophile), Lactam (H-bond acceptor) |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere |

Medicinal Chemistry Utility:

-

Kinase Hinge Binding: The lactam carbonyl (C=O) and the adjacent amino group (NH₂) form a classic Donor-Acceptor (D-A) motif that mimics the hydrogen bonding pattern of adenine, making it an excellent scaffold for ATP-competitive inhibitors.

-

Steric Control: The

-methyl group restricts rotation of substituents at the -

Fused Ring Precursor: The vicinal amino and amide functionalities allow for rapid condensation with 1,2-dielectrophiles to generate bicyclic systems.

Synthetic Protocol: Preparation of the Core Scaffold

While various condensation methods (e.g., Guareschi-Thorpe) exist, they often yield the thermodynamically favored 6-methyl isomer. To ensure the 1,4-dimethyl regiochemistry, a functionalization approach starting from the established 1,4-dimethyl-2-pyridone core is recommended for high-purity applications.

Workflow Diagram (DOT)

Figure 1: Regioselective synthesis pathway ensuring the 1,4-substitution pattern.

Detailed Protocol

Step 1: Regioselective Nitration

Rationale: The

-

Dissolution: Dissolve 1,4-dimethylpyridin-2(1H)-one (10.0 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

-

Addition: Dropwise add fuming nitric acid (1.1 eq, 11.0 mmol) over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Workup: Pour onto crushed ice (50 g). The nitro-intermediate typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol if necessary.

-

Target: 1,4-dimethyl-3-nitropyridin-2(1H)-one.

-

Step 2: Reduction to Amine Rationale: Catalytic hydrogenation is preferred over Fe/AcOH to prevent metal contamination in biological assays.

-

Suspension: Suspend the nitro intermediate (5.0 mmol) in anhydrous methanol (20 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4-6 hours. The yellow color should fade to colorless/off-white.

-

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Storage: The free amine is oxidation-sensitive. Store as the HCl salt (precipitate with 1M HCl in ether) or use immediately.

Application 1: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

The primary synthetic utility of this compound is as a building block for fused heterocycles found in oncology drugs (e.g., EGFR or CDK inhibitors).

Mechanism: The exocyclic amine (nucleophile) attacks a 1,2-dicarbonyl, followed by cyclization of the amide nitrogen (tautomerized) to form the pyrazine ring.

Protocol:

-

Reagents: Combine 3-amino-1,4-dimethyl-2-pyridone (1.0 eq) and a glyoxal derivative (e.g., Phenylglyoxal monohydrate, 1.1 eq) in Ethanol.

-

Catalyst: Add catalytic acetic acid (10 mol%).

-

Conditions: Reflux for 3–5 hours.

-

Observation: The product usually precipitates upon cooling.[1]

-

Result: 1,4-dimethyl-3-phenylpyrido[2,3-b]pyrazin-2(1H)-one (or regioisomer depending on glyoxal asymmetry).

Application 2: Kinase Inhibitor Design (Amide Coupling)

This scaffold serves as a "hinge binder." The

Coupling Protocol:

-

Activation: Activate the carboxylic acid partner (e.g., 3-trifluoromethylbenzoic acid) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 mins.

-

Addition: Add 3-amino-1,4-dimethyl-2-pyridone (1.0 eq).

-

Reaction: Stir at RT for 12 hours.

-

Purification: The product is an amide.[2] Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Pharmacophore Mapping (DOT):

Figure 2: Interaction map showing the bidentate binding mode of the 3-amino-pyridone amide derivative in a kinase ATP pocket.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Nitration | Over-nitration or oxidation | Maintain Temp < 5°C; Add acid very slowly. |

| Regioisomer Mixtures | Nitration at C5 vs C3 | Verify regiochemistry via NOE NMR (Interaction between N-Me and C6-H vs C4-Me). |

| Amine Instability | Oxidation (turning brown) | Store as HCl salt; Use fresh for coupling. |

| Poor Solubility | High lattice energy of pyridone | Use DMF/DMSO for reactions; Warm gently (40°C). |

References

-

BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Accessed 2025).[3][4] Link

- Note: Provides the foundational Guareschi-Thorpe and Hofmann rearrangement protocols adaptable for pyridone synthesis.

-

National Institutes of Health (PMC). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. (2023).[5] Link

- Source for the heterocycle condens

-

ResearchGate. 3-Amino-1-methyl-1H-pyridin-2-one-Directed Pd(II) Catalysis.Link